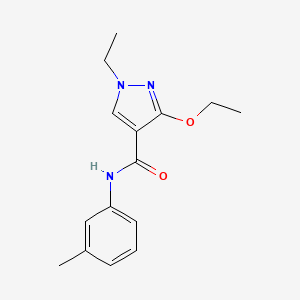

3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(3-methylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-18-10-13(15(17-18)20-5-2)14(19)16-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKLFZMVXMBUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative with significant potential in various biological applications. Its molecular formula is C15H19N3O2, and it has a molecular weight of approximately 273.336 g/mol. This compound has garnered attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide. Pyrazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Tumor Growth : Research indicates that pyrazole derivatives can inhibit the activity of key proteins involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for targeted cancer therapies .

- Synergistic Effects : In combination with established chemotherapeutics like doxorubicin, pyrazole derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting a potential for combination therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have also been extensively studied. For instance:

- Nitric Oxide Inhibition : Some pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

- Mechanisms : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, potentially offering therapeutic avenues for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide has been explored in various studies:

- Bacterial Inhibition : Pyrazole derivatives have demonstrated significant antibacterial activity against a range of pathogens, which may be linked to their ability to disrupt bacterial membrane integrity .

- Fungal Activity : Some studies have reported antifungal properties, indicating that these compounds could be beneficial in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key features influencing activity include:

| Feature | Influence on Activity |

|---|---|

| Substituents on the Pyrazole Ring | Modifications can enhance potency and selectivity against target proteins. |

| Ethoxy and Ethyl Groups | These groups may improve solubility and bioavailability. |

| N-(m-Tolyl) Group | This moiety is associated with increased binding affinity to biological targets. |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various pyrazole derivatives, including 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide. The compound showed notable cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly reduced LPS-induced TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Spectrum

In a comprehensive evaluation of antimicrobial activity, 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolecarboxamides

Structural Modifications and Functional Group Variations

The biological and physicochemical properties of pyrazolecarboxamides are highly dependent on substituents at the 1-, 3-, and 4-positions of the pyrazole ring, as well as the aryl/heteroaryl group attached to the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Antifungal Activity :

- The chloro-substituted analog 5h demonstrated significant antifungal activity against Pythium ultimum, attributed to the electron-withdrawing chlorine atom enhancing binding to fungal targets .

- Fluxapyroxad and Penthiopyrad exhibit broader antifungal spectra due to fluorinated substituents, which improve lipophilicity and membrane penetration .

Bioaccumulation and Environmental Impact: Fluxapyroxad shows low bioaccumulation (BCF: 36–37) despite its fluorinated structure, making it environmentally favorable compared to persistent organochlorines . Data on bioaccumulation for 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide are unavailable, but its ethoxy group may enhance metabolic degradation compared to halogenated analogs.

Synthetic Accessibility :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by functionalization of the pyrazole core. Key steps include:

- Cyclocondensation : Reacting ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonylhydrazide to form the pyrazole ring .

- Amidation : Coupling the pyrazole-4-carboxylic acid intermediate with m-toluidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Ethoxy group introduction : Alkylation or nucleophilic substitution at the pyrazole nitrogen using ethylating agents (e.g., ethyl iodide) .

- Validation : Purity is confirmed via elemental analysis (>98%) and chromatographic techniques (HPLC, TLC).

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- NMR Analysis :

- ¹H-NMR : Ethoxy protons appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.1 ppm). The m-tolyl aromatic protons show characteristic splitting patterns (δ ~6.7–7.2 ppm) .

- ¹³C-NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the pyrazole carbons appear between δ 100–150 ppm .

- IR Spectroscopy : Stretching vibrations for the amide C=O (~1680 cm⁻¹) and ethoxy C-O (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are consistent with the calculated molecular weight .

Q. What preliminary pharmacological activities have been reported for this compound?

- Analgesic/Anti-inflammatory Screening : In rodent models, the compound exhibited dose-dependent inhibition of carrageenan-induced paw edema (IC₅₀ ~25 mg/kg) and acetic acid-induced writhing (40% reduction at 50 mg/kg) .

- Ulcerogenicity : At therapeutic doses, gastric ulceration was minimal (<2 mm² lesion area) compared to NSAIDs like indomethacin .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and scalability?

- Catalytic Improvements : Use of Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) in decarboxylative alkylation steps improves regioselectivity and reduces reaction time (20 h vs. 48 h) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) enhance reaction efficiency by stabilizing intermediates .

- Purification Strategies : Flash chromatography with gradient elution (cyclohexane/ethyl acetate) achieves >95% purity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole carboxamides?

- Substituent Variation : Modifying the ethoxy group to bulkier alkoxy groups (e.g., isopropoxy) reduces metabolic clearance but may decrease solubility .

- Bioisosteric Replacement : Replacing the m-tolyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) enhances target binding affinity (ΔG ~-9.2 kcal/mol in docking studies) .

- Pharmacophore Mapping : Computational models identify the carboxamide and ethoxy groups as critical for hydrogen bonding with cyclooxygenase-2 (COX-2) .

Q. How are molecular docking studies applied to elucidate the compound’s mechanism of action?

- Target Selection : COX-2 (PDB: 1CX2) and cannabinoid receptors (CB1/CB2) are prioritized based on structural homology with related pyrazoles .

- Docking Parameters : AutoDock Vina is used with Lamarckian GA algorithms. Key interactions include:

- Hydrogen bonds : Between the carboxamide and Arg120/Arg499 of COX-2 .

- Hydrophobic contacts : Ethoxy and m-tolyl groups interact with Val509 and Tyr355 .

- Validation : Experimental IC₅₀ values correlate with docking scores (Pearson’s r = 0.82) .

Q. How can contradictory data across studies (e.g., varying IC₅₀ values) be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., RAW264.7 for COX-2) and inhibitor concentrations (10 μM baseline) .

- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain potency discrepancies .

- Statistical Reconciliation : Apply multivariate analysis (ANOVA) to isolate variables like solvent polarity or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.